Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate
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Overview
Description
Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate is a quinoline derivative known for its diverse applications in scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1. The presence of bromine, hydroxyl, and ester functional groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid derivatives.
Bromination: The anthranilic acid derivative undergoes bromination to introduce the bromine atom at the 6-position.
Cyclization: The brominated intermediate is then cyclized to form the quinoline core.
Esterification: The final step involves esterification to introduce the ethyl ester group at the 4-carboxylate position.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a quinoline-2,4-dione derivative.
Reduction: Formation of a dihydroquinoline derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in its reactivity and binding to biological molecules. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and hydroxyl group but lack the bromine and ester functional groups.
Quinoline-2,4-diones: These compounds have a similar core structure but differ in the functional groups attached to the quinoline ring.
Uniqueness
Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to the presence of the bromine atom and the ethyl ester group, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for various chemical reactions and applications in scientific research.
Biological Activity
Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS Number: 1155270-67-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following formula:
This compound features a bromine atom at the 6-position and a hydroxyl group at the 3-position of the quinoline ring, contributing to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound indicate its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like S. aureus.
Anticancer Activity
In vitro studies have also explored the anticancer properties of this compound. The compound was tested against various cancer cell lines, showing promising results:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The IC50 values indicate that this compound has significant cytotoxic effects on these cancer cell lines.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymatic pathways. Molecular docking studies have suggested that this compound interacts with bacterial topoisomerases and may disrupt DNA replication processes in both bacterial and cancer cells.
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted by researchers evaluating a series of quinoline derivatives found that Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline exhibited superior antibacterial activity compared to other derivatives in the series. The study emphasized its potential as a lead compound for developing new antibiotics targeting resistant strains .
- Anticancer Properties : Another investigation focused on the anticancer effects of this compound revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that further exploration into its structure–activity relationship could lead to more potent derivatives .
- Toxicity Assessment : Preliminary toxicity assays indicated low cytotoxicity towards normal mammalian cells at therapeutic concentrations. This characteristic is crucial for developing safe therapeutic agents .
Properties
Molecular Formula |
C12H10BrNO4 |
---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
ethyl 6-bromo-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C12H10BrNO4/c1-2-18-12(17)9-7-5-6(13)3-4-8(7)14-11(16)10(9)15/h3-5,15H,2H2,1H3,(H,14,16) |
InChI Key |
RBHBGJCZTPYANY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC2=C1C=C(C=C2)Br)O |
Origin of Product |
United States |
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